molecular formula C20H21ClN4O4S B6548243 N-(3-chloro-4-methylphenyl)-2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamide CAS No. 946337-66-2

N-(3-chloro-4-methylphenyl)-2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamide

Cat. No.: B6548243
CAS No.: 946337-66-2
M. Wt: 448.9 g/mol
InChI Key: AHUXWOLGRJLOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic core with sulfanyl acetamide and substituted phenyl moieties. Its structure includes a 3-chloro-4-methylphenyl group attached via an acetamide linker to a pyrido[2,3-d]pyrimidine ring substituted with methoxymethyl and dimethyl groups at positions 6, 1, and 2.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O4S/c1-11-5-6-13(7-14(11)21)23-15(26)10-30-17-12(9-29-4)8-22-18-16(17)19(27)25(3)20(28)24(18)2/h5-8H,9-10H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUXWOLGRJLOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C3C(=NC=C2COC)N(C(=O)N(C3=O)C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure is compared to derivatives with variations in the phenyl ring, heterocyclic system, and substituents (Table 1). Key differences include:

  • Phenyl substituents: The 3-chloro-4-methylphenyl group distinguishes it from analogs like N-(3-chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide (), which has a chromeno-pyrimidine core and methoxy substitution. The chloro-methyl combination may enhance lipophilicity compared to methoxy or nitro groups .
  • Sulfanyl acetamide linker : This moiety is conserved in many analogs (e.g., ) and is critical for thiol-mediated interactions or metabolic stability .

Table 1: Structural Comparison of Selected Analogues

Compound Name Core Structure Key Substituents Biological Activity (Reported)
Target Compound Pyrido[2,3-d]pyrimidine 3-Cl-4-MePh, 6-(methoxymethyl), 1,3-diMe Not specified (Inferred enzyme inhibition)
N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide Chromeno-pyrimidine 3-ClPh, 4-MeOPh Anticancer (DNA topoisomerase inhibition)
N-(2,3-dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide Dihydropyrimidine 2,3-diClPh, 4-Me, 6-oxo Antimicrobial (Gram-positive bacteria)
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-MePh)-4-oxo-hexahydrobenzothieno-pyrimidin-2-yl]sulfanyl}acetamide Benzothieno-pyrimidine 4-Cl-2-MeO-5-MePh, 4-MePh Not specified (High crystallinity)
Physicochemical and Crystallographic Properties
  • Solubility and Lipophilicity : The methoxymethyl group in the target compound may improve water solubility compared to purely alkyl-substituted analogs (e.g., ). However, the chloro-methylphenyl group increases logP, suggesting moderate membrane permeability .
  • Crystallinity : Pyrido[2,3-d]pyrimidine derivatives often form stable crystals due to hydrogen-bonding networks (e.g., N-H···O interactions), as seen in . This contrasts with triazole analogs (), which exhibit lower melting points due to flexible structures .

Research Methodologies and Limitations

  • Computational Models: ChemGPS-NP and molecular fingerprints () could predict the target compound’s bioactivity by comparing its chemical space to analogs with known targets (e.g., α-glucosidase inhibitors in ).
  • Synthetic Challenges : The methoxymethyl and dimethyl groups may complicate synthesis, requiring optimized conditions (e.g., microwave-assisted reactions as in ).
  • Data Gaps : Absence of explicit IC50 or MIC values for the target compound limits functional comparison.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.